Maltotriose Peracetate
Overview
Description
Maltotriose peracetate refers to maltotriose that has been chemically modified by the addition of acetyl groups to its hydroxyl functionalities. This modification typically aims to protect the hydroxyl groups during subsequent chemical reactions or to alter the physical and chemical properties of the molecule for various applications.
Synthesis Analysis
The synthesis of maltotriose derivatives has been explored in several studies. For instance, the chemical synthesis of a branched oligosaccharide, 6'-alpha-maltosyl-maltotriose, was achieved using a glycosyl acceptor and a glycosyl donor approach . Another study reported the hot acetylation of maltotriose with acetic anhydride and sodium acetate, which resulted in the formation of a maltotriose decaacetate in addition to the principal product, β-maltotriose hendecaacetate .
Molecular Structure Analysis
The molecular structure of maltotriose derivatives has been investigated, revealing that even after the introduction of acetyl groups or other modifications, the glycosidic linkages in these molecules maintain conformations similar to those of other alpha-(1-->4)-linked oligosaccharides . This suggests that the fundamental structure of maltotriose is preserved despite chemical modifications.
Chemical Reactions Analysis
Chemical modifications of maltotriose, such as acetylation, result in the formation of various derivatives with different yields and properties. For example, the synthesis of 6'-alpha-maltosyl-maltotriose involved a condensation reaction followed by debenzylation . In another study, the preparation of 6'- O -trityl-α-maltose heptaacetate involved multiple steps including detritylation, retritylation, and acetylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of maltotriose derivatives are influenced by the degree and pattern of acetylation. For instance, the introduction of acetyl groups can affect the solubility, reactivity, and optical rotation of the molecule . The presence of acetyl groups also impacts the nuclear magnetic resonance (NMR) spectra, which can be used to elucidate the structure of the derivatives .
Scientific Research Applications
Fermentation Efficiency in Brewing
Maltotriose is a significant component in brewing, particularly for enhancing the fermentation process. Efficient fermentation of maltotriose is crucial in brewing since it's the second most abundant sugar in standard wort. Studies have investigated the molecular mechanisms regulating the uptake of maltotriose in yeast, identifying specific transporter genes and their roles in improving maltotriose utilization (Day et al., 2002). Additionally, research on lager yeast strains has focused on identifying genes like MTT1 that improve maltotriose utilization, addressing issues of incomplete fermentation and residual maltotriose in beer (Dietvorst et al., 2005).
Malto-Oligosaccharide Transport
Investigations into the transport of malto-oligosaccharides, like maltotriose, reveal insights into the genetics and biochemistry of yeast strains used in brewing. Understanding the transport mechanisms and genetic factors influencing maltotriose uptake in yeast is crucial for optimizing brewing processes (Salema-Oom et al., 2005).
Chemical Modification and Synthesis
Chemical modification of maltotriose, such as peracetylation, has been explored to create derivatives with potential applications in various fields. The synthesis of peracetylated glycals from maltotriose provides valuable compounds for further research and application in chemistry and biology (Shull et al., 1996).
Enzymatic Hydrolysis and Utilization
The role of enzymes in the hydrolysis and utilization of maltotriose is a key area of study, especially in understanding the metabolism of yeast strains in brewing and other fermentation processes. Research has demonstrated the involvement of specific enzymes and transporters in the efficient hydrolysis of maltotriose, which is critical for improving the fermentation efficiency in industrial applications (Dietvorst et al., 2007).
Maltotriose Binding and Docking Studies
Molecular studies on the binding mechanisms of maltotriose to proteins, such as maltose-binding protein, provide insights into the molecular interactions and processes involved in the transport and metabolism of maltotriose. These studies are essential for understanding the biological role of maltotriose in various organisms (Huang et al., 2015).
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-BDYSLRNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467134 | |
Record name | Maltotriose Peracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maltotriose Peracetate | |
CAS RN |
93911-20-7 | |
Record name | Maltotriose Peracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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